(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO3S and a molecular weight of 209.65 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4-Ethyl-1,2-oxazol-3-yl)methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the alcohol to the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under inert atmosphere conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a building block for the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Similar structure but with the ethyl group at the 5-position instead of the 4-position.
(1,2-Oxazol-3-yl)methanesulfonyl chloride: Lacks the ethyl group, making it less hydrophobic.
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Uniqueness
(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is unique due to the presence of the ethyl group at the 4-position, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c1-2-5-3-11-8-6(5)4-12(7,9)10/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXSCNNFOQZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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